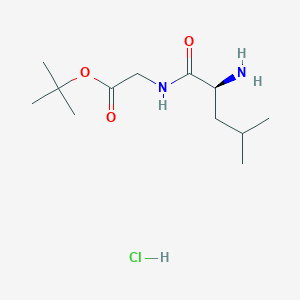

H-Leu-Gly-OtBu HCl

CAS No.: 56610-13-0

Cat. No.: VC2970154

Molecular Formula: C12H25ClN2O3

Molecular Weight: 280.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56610-13-0 |

|---|---|

| Molecular Formula | C12H25ClN2O3 |

| Molecular Weight | 280.79 g/mol |

| IUPAC Name | tert-butyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate;hydrochloride |

| Standard InChI | InChI=1S/C12H24N2O3.ClH/c1-8(2)6-9(13)11(16)14-7-10(15)17-12(3,4)5;/h8-9H,6-7,13H2,1-5H3,(H,14,16);1H/t9-;/m0./s1 |

| Standard InChI Key | UTYHNRBLBHNQRL-FVGYRXGTSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)OC(C)(C)C)N.Cl |

| SMILES | CC(C)CC(C(=O)NCC(=O)OC(C)(C)C)N.Cl |

| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)OC(C)(C)C)N.Cl |

Introduction

Chemical Structure and Properties

H-Leu-Gly-OtBu HCl (CAS: 56610-13-0) is a dipeptide composed of leucine (Leu) and glycine (Gly) amino acid residues with a tert-butyl ester protecting group on the C-terminal carboxyl group. The N-terminal amino group exists as a hydrochloride salt, which enhances stability and solubility in polar solvents. The chemical structure represents a partially protected peptide fragment commonly used in peptide synthesis strategies .

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that make it suitable for various applications in peptide chemistry:

The compound features a leucine side chain (isobutyl group) that contributes hydrophobicity, while the glycine component adds flexibility to the peptide backbone. The tert-butyl ester group serves as a protective group for the C-terminal carboxyl function, preventing unwanted reactions during peptide synthesis processes.

Synthesis Methodologies

The synthesis of H-Leu-Gly-OtBu HCl generally involves solution-phase peptide coupling strategies, employing protected amino acid building blocks. Based on the available synthetic approaches for similar protected peptides, several viable methods can be employed.

Coupling Reaction Approach

The most common approach involves the coupling of Boc-Leu-OH or Fmoc-Leu-OH with H-Gly-OtBu·HCl using appropriate coupling reagents, followed by deprotection of the N-terminal protecting group:

-

Coupling of protected leucine with glycine tert-butyl ester

-

Removal of N-terminal protecting group

-

Conversion to hydrochloride salt

The synthesis typically employs coupling reagents such as T3P® (propylphosphonic anhydride), DMT-MM, DIC/Oxyma Pure®, or HATU, as demonstrated in related peptide coupling reactions .

Detailed Synthetic Protocol

Based on the synthetic methods described for similar protected peptides, the following protocol can be employed:

-

Dissolve protected leucine (e.g., Z-Leu-OH) in EtOAc (0.125M concentration)

-

Add H-Gly-OtBu·HCl and DIPEA (3.0-4.0 eq.) to neutralize the hydrochloride salt

-

Add coupling reagent such as T3P® (1.5 eq.) at 0°C or room temperature

-

Allow reaction to proceed for 5 minutes

-

Remove Z-protecting group via hydrogenation

-

Convert to hydrochloride salt using HCl in an appropriate solvent

This approach is supported by documented synthesis of similar dipeptides where high yields (>85%) have been achieved for comparable compounds .

Applications in Peptide Chemistry

H-Leu-Gly-OtBu HCl serves multiple purposes in peptide chemistry and pharmaceutical research, with applications extending from synthetic building blocks to bioactive compounds.

As a Building Block in Peptide Synthesis

The compound serves as a valuable intermediate in the synthesis of larger peptides, particularly when a leucine-glycine motif is required at specific positions. The tert-butyl ester protection allows for selective deprotection strategies in orthogonal protection schemes .

Key advantages include:

-

The C-terminal protection allows N-terminal extension of the peptide chain

-

The free amino group permits coupling to carboxyl components

-

The tert-butyl group can be selectively removed under mild acidic conditions

-

The hydrochloride salt form enhances stability during storage

Structure-Activity Relationship Studies

The compound and its derivatives have been utilized in structure-activity relationship studies, particularly in investigations focusing on:

-

Taste properties of peptides (bitterness evaluation)

-

Enzyme inhibitor development

-

Small molecule peptidomimetic design

Comparative Analysis with Related Compounds

Understanding the relationship between H-Leu-Gly-OtBu HCl and structurally related compounds provides insights into its unique properties and applications.

Comparison with Constituent Components

The dipeptide demonstrates properties that combine characteristics of both constituent amino acid derivatives while introducing new properties resulting from the peptide bond formation.

Reactivity Patterns

H-Leu-Gly-OtBu HCl exhibits distinct reactivity compared to its monomeric amino acid components:

-

Reduced nucleophilicity of the N-terminal amine due to the electron-withdrawing effect of the adjacent carbonyl

-

Enhanced stability of the tert-butyl ester due to steric hindrance

-

Specific conformational preferences influenced by the leucine side chain

-

Modified solubility profile compared to individual amino acid derivatives

| Desired Concentration | Amount of Compound Required per mL Solvent |

|---|---|

| 1 mM | 0.281 mg |

| 5 mM | 1.404 mg |

| 10 mM | 2.808 mg |

The compound should be dissolved in DMSO as the primary solvent. For biological applications, further dilution in aqueous buffers may be necessary, while maintaining DMSO concentration below 0.5% for cell-based assays .

Research Applications

H-Leu-Gly-OtBu HCl has demonstrated value in various research contexts, particularly in peptide chemistry and pharmaceutical development.

Peptide Fragment Coupling

The compound serves as an important building block in fragment coupling approaches to peptide synthesis. When the C-terminal protection is removed, it can be coupled to other amino acid or peptide fragments to build larger peptide structures. This approach is particularly valuable when dealing with challenging sequences or when specific fragments need to be assembled .

Peptidomimetic Development

In the field of medicinal chemistry, H-Leu-Gly-OtBu HCl and similar dipeptide derivatives have been utilized as templates for the development of peptidomimetics and small molecule drugs. The leucine-glycine motif appears in various bioactive peptides, making this compound valuable for structure-based drug design initiatives .

Taste Studies

Research has indicated that specific dipeptides containing leucine contribute to taste properties, particularly bitterness. H-Leu-Gly-OtBu HCl has potential applications in studies examining the relationship between peptide structure and taste attributes, building on previous research with similar compounds .

Analytical Methods for Characterization

Several analytical techniques can be employed for the characterization and quality control of H-Leu-Gly-OtBu HCl.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for purity determination:

-

Typical HPLC conditions include C18 reverse-phase columns

-

Mobile phases generally consist of acetonitrile/water gradients with 0.1% TFA

-

Detection at 210-220 nm wavelength is optimal for peptide bond absorption

-

Retention time is influenced by the hydrophobic leucine side chain

Spectroscopic Characterization

-

¹H NMR spectroscopy provides structural confirmation, with characteristic signals for:

-

tert-butyl group (singlet, δ ≈ 1.4-1.5 ppm)

-

leucine side chain methyl groups (doublets, δ ≈ 0.9 ppm)

-

α-protons of both amino acids (multiplets, δ ≈ 3.8-4.5 ppm)

-

glycine methylene protons (doublet, δ ≈ 3.9 ppm)

-

-

Mass spectrometry typically shows:

-

Molecular ion peak [M+H]⁺ at m/z 245.2 (free base)

-

Characteristic fragmentation patterns at the peptide bond

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume